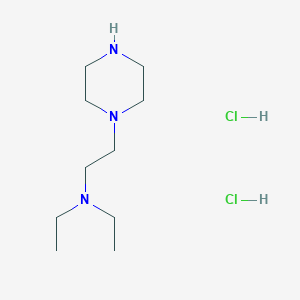
2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the reaction of 2-fluorophenylboronic acid with 5-(trifluoromethyl)pyridine-3-carboxylate, followed by difluoromethylation using a suitable difluoromethylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted pyridines or phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with unique properties.
Biology: In biological research, 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine can be used as a probe to study biological systems. Its fluorescence properties can help in imaging and tracking biological processes.
Medicine: This compound has potential applications in medicinal chemistry. Its ability to interact with biological targets can be explored for the development of new drugs. It may also serve as a lead compound for the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluoropolymers, which have applications in various industries, including electronics and aerospace.
Mécanisme D'action
The mechanism by which 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The fluorine atoms in its structure can enhance its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
2-(Difluoromethoxy)phenyl isothiocyanate
2-(Difluoromethoxy)benzaldehyde
2-(Difluoromethoxy)acetate
Uniqueness: 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group and the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds.
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for innovation continue to drive interest and exploration in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-(difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO/c14-10-4-2-1-3-8(10)9-5-7(13(17,18)19)6-20-11(9)21-12(15)16/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTYMYXUTHXIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride](/img/structure/B1389600.png)
![2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389601.png)
![2-Bromo-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B1389603.png)
![3-[(2-Bromoacetyl)amino]-N-butylbenzamide](/img/structure/B1389604.png)










